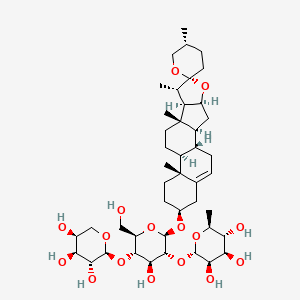
Sansevistatin 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sansevistatin 2 is a natural product found in Sansevieria ehrenbergii with data available.
Applications De Recherche Scientifique
Biological Activities
Sansevistatin 2 exhibits a range of biological activities, primarily attributed to its saponin structure. Key activities include:
- Anticancer Properties : this compound has been studied for its cytotoxic effects against various cancer cell lines. Research indicates that it can inhibit the growth of tumor cells, making it a candidate for cancer treatment .
- Anti-inflammatory Effects : Saponins like this compound are known to possess anti-inflammatory properties, which may help in managing conditions characterized by inflammation .
- Antimicrobial Activity : The compound has shown promise in combating certain bacterial and fungal infections, further supporting its use in therapeutic applications .
Case Studies and Research Findings
Several studies have documented the effects of this compound:
- Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines such as MKN-45 (gastric cancer) and HCT-116 (colon cancer). The compound's effectiveness was compared to established chemotherapeutic agents, showing promising results in lowering cell viability at specific concentrations .
- Animal Models : Preliminary animal studies have indicated that administration of this compound can lead to reduced tumor growth rates in xenograft models. These findings suggest potential for further development as an anticancer therapeutic agent .
Comparative Data Table
The following table summarizes the key findings related to the biological activities and mechanisms of action of this compound compared to other saponins.
| Compound | Anticancer Activity | Anti-inflammatory | Antimicrobial | Mechanism of Action |
|---|---|---|---|---|
| This compound | Yes | Yes | Yes | Cell cycle arrest, apoptosis |
| Other Saponins | Varies | Yes | Yes | Varies by structure |
Propriétés
Formule moléculaire |
C44H70O16 |
|---|---|
Poids moléculaire |
855 g/mol |
Nom IUPAC |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C44H70O16/c1-19-8-13-44(54-17-19)20(2)30-28(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)56-41-38(59-40-35(51)33(49)31(47)21(3)55-40)36(52)37(29(16-45)57-41)58-39-34(50)32(48)27(46)18-53-39/h6,19-21,23-41,45-52H,7-18H2,1-5H3/t19-,20+,21+,23+,24-,25+,26+,27+,28+,29-,30+,31+,32+,33-,34-,35-,36+,37-,38-,39+,40+,41-,42+,43+,44-/m1/s1 |
Clé InChI |
HSOMTBUZSIVDQK-IPKCVOQPSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 |
SMILES canonique |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |
Synonymes |
sansevistatin 2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















